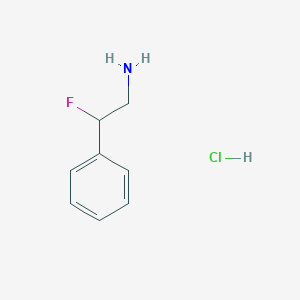

2-Fluoro-2-phenylethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

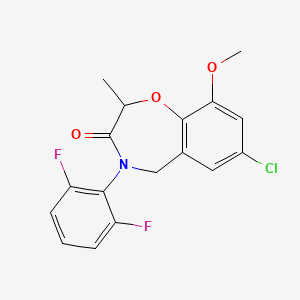

“2-Fluoro-2-phenylethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803591-64-1 . It has a molecular weight of 175.63 . It is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H11ClFN . The InChI code is provided as well . For a detailed molecular structure, it’s recommended to refer to specialized databases or software.

Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 175.63 g/mol . The melting point is reported to be 124-126°C .

Scientific Research Applications

Fluorescence Studies

2-Fluoro-2-phenylethan-1-amine hydrochloride has been used in fluorescence studies. For instance, the reaction between formaldehyde and phenylethylamine derivatives, including 2-Fluoro-2-phenylethan-1-amine, has been explored. These amines, when exposed to formaldehyde vapor in a dried protein film, show intense fluorescence, particularly those with primary amines and hydroxyl groups at specific positions (Falck, Hillarp, Thieme, & Torp, 1962).

Polymer Electrolytes

In the field of materials science, this compound has been used in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These were synthesized via an activated fluorophenyl-amine reaction, showing potential for precise control of cation functionality (Kim, Labouriau, Guiver, & Kim, 2011).

Optical Resolution and Epimerization

Research on optical resolution and epimerization of compounds, including fluorosilane with an optically active amino group, has been conducted. This involves the preparation of diastereomeric (amino)fluorosilane, derived from 2-Fluoro-2-phenylethan-1-amine, which can be separated due to their solubility differences (Kawachi, Maeda, Mitsudo, & Tamao, 1999).

Sensing Applications

This compound has also found applications in sensing technologies. For example, lanthanide metal-organic networks, incorporating functional groups similar to 2-Fluoro-2-phenylethan-1-amine, have been developed for sensing amines and small organic molecules (Wang, Zhang, Dou, Kirillov, Liu, Xu, Xu, Fang, & Yang, 2018).

Safety and Hazards

properties

IUPAC Name |

2-fluoro-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMDYGAIJJWADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2645436.png)

![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2645437.png)

![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2645442.png)

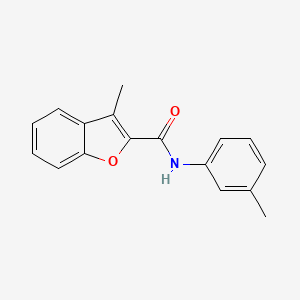

![Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2645447.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2645449.png)

![3-(2-Bromophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2645450.png)

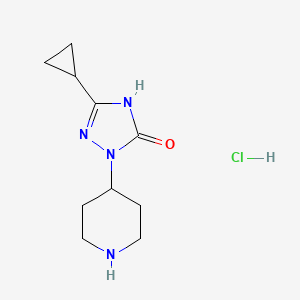

![[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2645451.png)

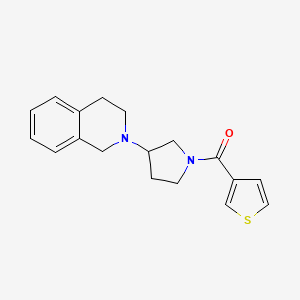

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2645452.png)

![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)

![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)